(5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thioxo group and an imidazolidinone ring, which contribute to its reactivity and versatility in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone typically involves the reaction of 2-thioxo-4-imidazolidinone with 4-methoxybenzaldehyde. This reaction is often carried out under basic conditions, using a base such as potassium carbonate, and can be facilitated by microwave irradiation or conventional heating methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. For example, it can form hydrogen bonds with enzymes or receptors, modulating their activity. The thioxo group and imidazolidinone ring play crucial roles in these interactions, enabling the compound to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Shares a similar benzylidene group but differs in the thiazol-4-one ring structure.
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one: Contains a similar methoxybenzylidene group but has an iminothiazolidinone ring.
2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Features a methoxybenzylidene group but with a cyclohexa-2,5-dien-1-one ring.
Uniqueness
(5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone is unique due to its specific combination of the thioxo group and imidazolidinone ring, which confer distinct reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C11H10N2O2S |
---|---|
Molekulargewicht |
234.28g/mol |
IUPAC-Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16)/b9-6+ |
InChI-Schlüssel |
XNQUYEHNKGAJNI-RMKNXTFCSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.